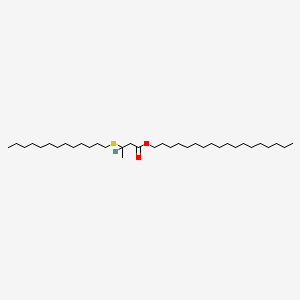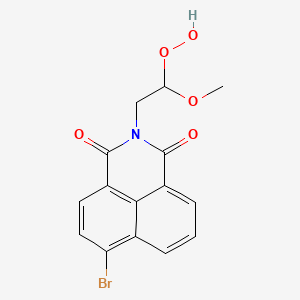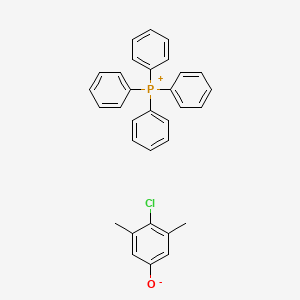
Tetraphenylphosphonium, salt with 4-chloro-3,5-xylenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraphenylphosphonium, salt with 4-chloro-3,5-xylenol is a chemical compound with the molecular formula C32H28ClOP and a molecular weight of 494.990881 g/mol . This compound is known for its unique properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetraphenylphosphonium, salt with 4-chloro-3,5-xylenol typically involves the reaction of tetraphenylphosphonium chloride with 4-chloro-3,5-xylenol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tetraphenylphosphonium, Salz mit 4-Chlor-3,5-Xylol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Verschiedene Nukleophile wie Amine, Thiole und Alkohole.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu entsprechenden Chinonen führen, während die Reduktion zu den entsprechenden Alkoholen oder Aminen führen kann .
Wissenschaftliche Forschungsanwendungen
Tetraphenylphosphonium, Salz mit 4-Chlor-3,5-Xylol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und Katalyse verwendet.
Biologie: Wird in Studien zur Zellmembranpermeabilität und mitochondrialen Funktion eingesetzt.
Medizin: Wird auf seine potenziellen antimikrobiellen und krebshemmenden Eigenschaften untersucht.
Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Mechanismus, durch den Tetraphenylphosphonium, Salz mit 4-Chlor-3,5-Xylol seine Wirkungen ausübt, beinhaltet seine Wechselwirkung mit Zellmembranen und Enzymen. Die Verbindung kann die Membranintegrität stören, was zum Zelltod in mikrobiellen Organismen führt. In Krebszellen kann es die mitochondriale Funktion beeinträchtigen und Apoptose induzieren .
Wirkmechanismus
The mechanism by which Tetraphenylphosphonium, salt with 4-chloro-3,5-xylenol exerts its effects involves its interaction with cellular membranes and enzymes. The compound can disrupt membrane integrity, leading to cell death in microbial organisms. In cancer cells, it may interfere with mitochondrial function, inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Tetraphenylphosphoniumchlorid
- Tetraphenylphosphoniumbromid
- Tetraphenylarsoniumchlorid
Vergleich
Tetraphenylphosphonium, Salz mit 4-Chlor-3,5-Xylol ist einzigartig aufgrund des Vorhandenseins der 4-Chlor-3,5-Xyloleinheit, die spezifische chemische und biologische Eigenschaften verleiht. Im Vergleich zu anderen Tetraphenylphosphoniumsalzen zeigt diese Verbindung eine verbesserte antimikrobielle und krebshemmende Aktivität .
Eigenschaften
CAS-Nummer |
94230-92-9 |
|---|---|
Molekularformel |
C32H28ClOP |
Molekulargewicht |
495.0 g/mol |
IUPAC-Name |
4-chloro-3,5-dimethylphenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C8H9ClO/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-3-7(10)4-6(2)8(5)9/h1-20H;3-4,10H,1-2H3/q+1;/p-1 |
InChI-Schlüssel |
LNDXVSQDLFXOKU-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=CC(=C1Cl)C)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride](/img/structure/B12667169.png)
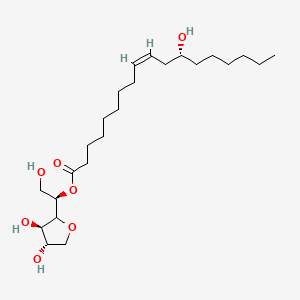

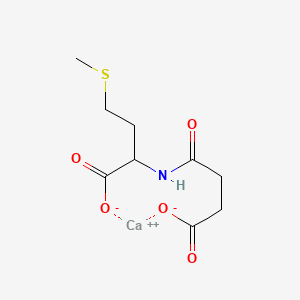

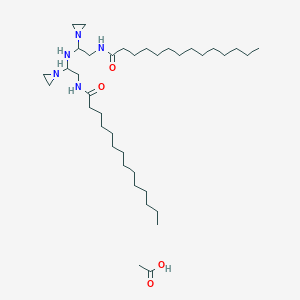
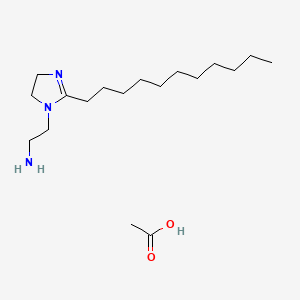


![1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)
